

In Vivo Imaging with ICG Maleimide: Application Notes & Protocols

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Compound of Interest

Compound Name: ICG Maleimide

CAS No.: 2143933-81-5

Cat. No.: B2449267

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Executive Summary

Indocyanine Green (ICG) Maleimide is a near-infrared (NIR) fluorophore functionalized for site-specific bioconjugation.[1][2] Unlike clinical-grade ICG—which binds non-specifically to plasma proteins (mainly albumin) for vascular imaging—**ICG Maleimide** allows researchers to covalently label antibodies, peptides, and ligands via free sulfhydryl (thiol) groups.

This guide details the technical specifications, conjugation protocols, and in vivo imaging workflows required to utilize **ICG Maleimide** for targeted molecular imaging, minimizing the common pitfalls of hydrolysis and aggregation.

Part 1: Technical Specifications

ICG Maleimide operates in the "NIR-I" window (700–900 nm), significantly reducing tissue autofluorescence and increasing penetration depth compared to visible fluorophores.

Property	Value	Notes
Excitation Max	785 – 790 nm	Matches 785 nm laser lines common in IVIS/FMT systems.
Emission Max	810 – 820 nm	Stokes shift ~25–30 nm.
Extinction Coeff. ^{[1][3][4][5][6]} ()	~220,000 M ⁻¹ cm ⁻¹	High absorptivity; sensitive to solvent polarity.
Molecular Weight	~853 Da	Varies slightly by counter-ion (check specific CoA).
Solubility	DMSO, DMF	Critical: Insoluble/aggregates in water. Dissolve in organic solvent first. ^{[7][8]}
Reactive Group	Maleimide	Specific for free thiols (-SH) at pH 6.5–7. ^{[9][10]} 5.
Correction Factor ()	0.05 – 0.08	Used to correct during protein concentration measurement.

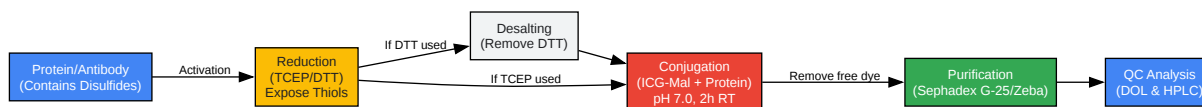
Part 2: Bioconjugation Protocol (Cysteine Labeling)

Expertise & Logic

Maleimide chemistry is highly pH-dependent.^{[8][10][11]} At pH 6.5–7.5, the reaction is specific to sulfhydryls.^[9] Above pH 8.0, maleimides hydrolyze rapidly or react non-specifically with primary amines (lysine).

- Pre-requisite: Antibodies/proteins must be reduced (to break disulfide bridges) or engineered with free cysteines (e.g., Thiomab).

Workflow Diagram



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Figure 1: Step-by-step workflow for site-specific conjugation of **ICG Maleimide** to IgG or peptides.

Step-by-Step Methodology

1. Protein Preparation & Reduction

- Buffer: PBS + 5 mM EDTA, pH 7.2. (EDTA prevents metal-catalyzed oxidation of thiols).
- Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at 10-fold molar excess to the protein. [6][12] Incubate 30 mins at Room Temperature (RT).
 - Note: TCEP does not react with maleimides, so removal is not strictly necessary but recommended. If using DTT, you must remove it via a desalting column before adding the dye.[4]

2. Dye Preparation

- Dissolve **ICG Maleimide** in anhydrous DMSO to a concentration of 10 mM.
- Caution: Prepare immediately before use.[8] Maleimides hydrolyze in moisture.

3. Conjugation Reaction

- Add **ICG Maleimide** stock to the reduced protein solution.
- Ratio: Target a 10:1 to 20:1 molar excess of Dye:Protein.
- Incubation: 2 hours at RT or Overnight at 4°C, protected from light.
- Solvent Limit: Keep final DMSO concentration <10% to prevent protein precipitation.

4. Purification

- Remove excess free ICG using a Size Exclusion Chromatography (SEC) column (e.g., PD-10, Zeba Spin, or Sephadex G-25).
- Validation: Free ICG will stick to the top of some columns; the labeled protein will elute first.

Part 3: Quality Control (Self-Validating System)

You must calculate the Degree of Labeling (DOL) to ensure the probe is viable for in vivo use. An over-labeled probe (DOL > 3-4) often precipitates or clears rapidly by the liver due to hydrophobicity.

DOL Calculation Formula

Measure absorbance at 280 nm (

) and the dye's max (

nm).

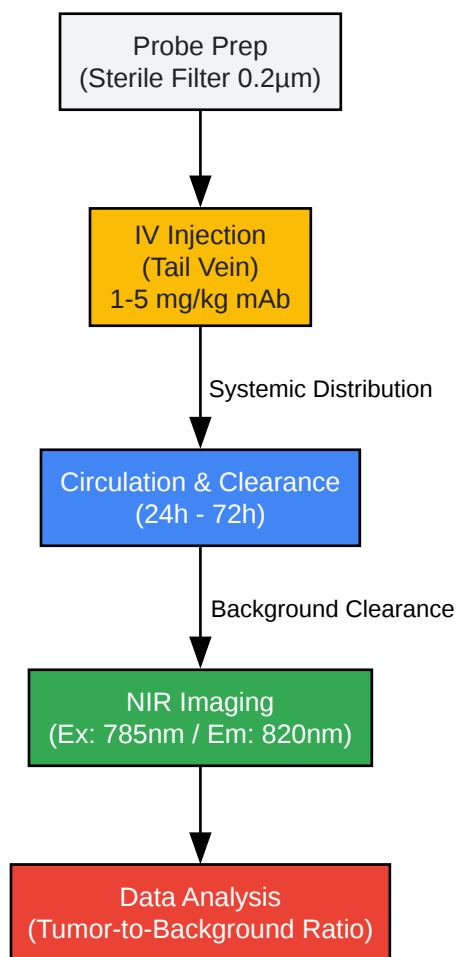
- ϵ : 218,000 M⁻¹cm⁻¹
- (Correction Factor): ~0.06 (Check specific lot)

Part 4: Application Note - Targeted In Vivo Imaging

Application: Tumor-Targeted Antibody Imaging

Using ICG-Maleimide labeled monoclonal antibodies (mAbs) to visualize solid tumors via the Enhanced Permeability and Retention (EPR) effect or specific antigen binding.

In Vivo Workflow Diagram



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Figure 2: Operational workflow for in vivo tumor imaging using ICG-conjugated probes.

Experimental Protocol

- Animal Prep: Use nude mice (athymic) or shave C57BL/6 mice to remove fur (fur absorbs/scatters NIR light). Use depilatory cream 24h prior to imaging.
- Injection:
 - Inject 50–100 µg of ICG-labeled antibody intravenously (tail vein).
 - Control: Inject non-targeted ICG-IgG or free ICG in a control group.
- Time-Gated Imaging:

- 0-1 hour: Vascular phase (angiography).
- 24-48 hours: Tumor accumulation phase. Free ICG clears rapidly ($t_{1/2}$ ~3-4 mins) via the liver/bile. Antibodies require days to clear background.
- Acquisition Settings:
 - Exposure: 1–5 seconds (ICG is bright but deep tissue attenuates signal).
 - Binning: Medium to High (increases sensitivity).
 - F-stop: 2-4.

Part 5: Expert Insights & Troubleshooting

The "Retro-Michael" Instability

- Issue: The thioether bond formed between maleimide and cysteine is not infinitely stable in plasma. It can undergo a "retro-Michael" reaction, transferring the maleimide-dye to serum albumin.
- Solution: For long-term tracking (>3 days), hydrolyze the succinimide ring after conjugation by raising the pH to 9.0 for 30 mins at 37°C. This "locks" the conjugation, preventing exchange [1].

Aggregation & Quenching

- Issue: ICG is highly hydrophobic. High DOL (>3) leads to H-dimer formation (non-fluorescent aggregates) and self-quenching.
- Solution: Aim for a DOL of 1.0 – 2.0. If precipitation occurs during conjugation, add 10-20% ethanol or propylene glycol to the buffer.

Background Noise

- Issue: ICG clears exclusively through the hepatobiliary pathway.
- Implication: Abdominal imaging will have high background in the liver and gut. This is unavoidable with ICG. For tumor imaging near the liver, consider renally clearable dyes (e.g.,

CW800) instead, or wait for biliary clearance.

References

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